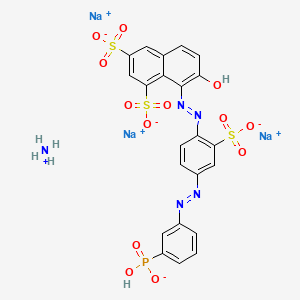
1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-((4-((3-phosphonophenyl)azo)-2-sulfophenyl)azo)-, monoammonium trisodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-((4-((3-phosphonophenyl)azo)-2-sulfophenyl)azo)-, monoammonium trisodium salt is a complex organic compound. It is characterized by its multiple functional groups, including sulfonic acid, hydroxyl, phosphonic acid, and azo groups. This compound is often used in various scientific research applications due to its unique chemical properties.
準備方法
The synthesis of 1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-((4-((3-phosphonophenyl)azo)-2-sulfophenyl)azo)-, monoammonium trisodium salt involves multiple steps. The process typically starts with the sulfonation of naphthalene to introduce sulfonic acid groups. This is followed by the diazotization of aniline derivatives to form azo compounds. The final step involves coupling the diazonium salt with the sulfonated naphthalene derivative under controlled conditions to yield the desired product. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The azo groups can be reduced to amines.
Substitution: The sulfonic acid groups can participate in electrophilic aromatic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and electrophiles like chlorosulfonic acid. Major products formed from these reactions include quinones, amines, and substituted aromatic compounds.
科学的研究の応用
1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-((4-((3-phosphonophenyl)azo)-2-sulfophenyl)azo)-, monoammonium trisodium salt is used in various scientific research applications, including:
Chemistry: As a dye intermediate and in the synthesis of complex organic molecules.
Biology: As a staining agent for biological tissues.
Medicine: In the development of diagnostic agents and therapeutic compounds.
Industry: In the production of dyes, pigments, and other colorants.
作用機序
The compound exerts its effects through various molecular targets and pathways. The azo groups can interact with biological molecules, leading to changes in their structure and function. The sulfonic acid and phosphonic acid groups can form strong interactions with metal ions, making the compound useful in chelation therapy and metal ion detection.
類似化合物との比較
Compared to other similar compounds, 1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-((4-((3-phosphonophenyl)azo)-2-sulfophenyl)azo)-, monoammonium trisodium salt is unique due to its combination of functional groups. Similar compounds include:
1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-((4-((4-methylphenyl)azo)-2-sulfophenyl)azo)-, sodium salt: Lacks the phosphonic acid group.
1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-((4-((4-hydroxyphenyl)azo)-2-sulfophenyl)azo)-, sodium salt: Lacks the phosphonic acid group and has a hydroxyl group instead of a methyl group.
These differences in functional groups result in variations in their chemical reactivity and applications.
特性
CAS番号 |
70729-64-5 |
|---|---|
分子式 |
C22H17N5Na3O13PS3 |
分子量 |
755.5 g/mol |
IUPAC名 |
azanium;trisodium;7-hydroxy-8-[[4-[[3-[hydroxy(oxido)phosphoryl]phenyl]diazenyl]-2-sulfonatophenyl]diazenyl]naphthalene-1,3-disulfonate |
InChI |
InChI=1S/C22H17N4O13PS3.H3N.3Na/c27-18-7-4-12-8-16(41(31,32)33)11-20(43(37,38)39)21(12)22(18)26-25-17-6-5-14(10-19(17)42(34,35)36)24-23-13-2-1-3-15(9-13)40(28,29)30;;;;/h1-11,27H,(H2,28,29,30)(H,31,32,33)(H,34,35,36)(H,37,38,39);1H3;;;/q;;3*+1/p-3 |
InChIキー |
LMDCIBKKADONFG-UHFFFAOYSA-K |
正規SMILES |
C1=CC(=CC(=C1)P(=O)(O)[O-])N=NC2=CC(=C(C=C2)N=NC3=C(C=CC4=CC(=CC(=C43)S(=O)(=O)[O-])S(=O)(=O)[O-])O)S(=O)(=O)[O-].[NH4+].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


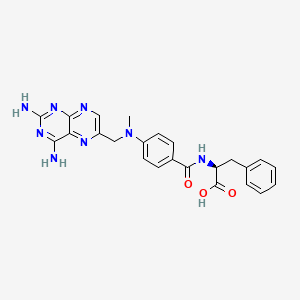
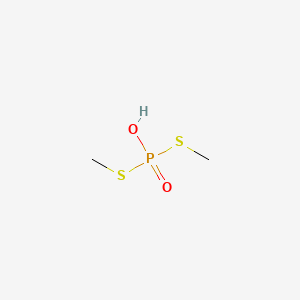
![Dibutyltinbis[2-(octanoyloxy)ethylmercaptide]](/img/structure/B14478541.png)
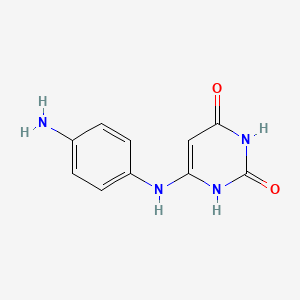
![N'-[2-(4-Chlorophenyl)ethyl]-N,N-dimethylurea](/img/structure/B14478551.png)
![[2-(Benzenesulfonyl)-1-ethoxyethyl]benzene](/img/structure/B14478555.png)
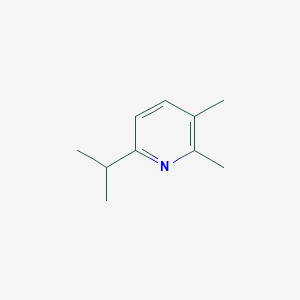
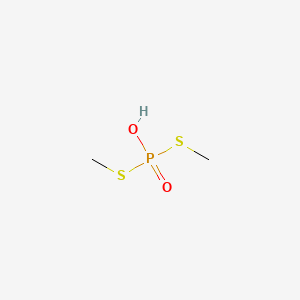
![2H-Indol-2-one, 1,3-dihydro-3-[2-(4-methylphenyl)-2-oxoethylidene]-](/img/structure/B14478569.png)
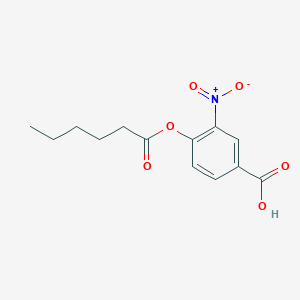
![2-Anthracenesulfonic acid, 4-[[3-(acetylamino)phenyl]amino]-1-amino-9,10-dihydro-9,10-dioxo-](/img/structure/B14478589.png)
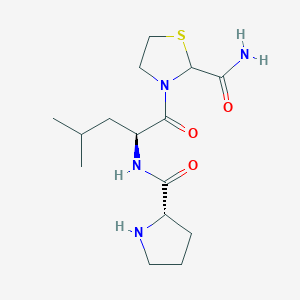
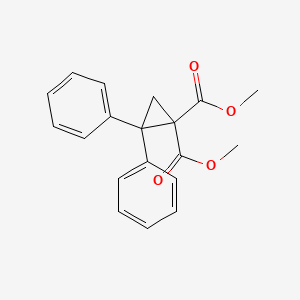
![8H-Naphtho[2,3-c]thioxanthene-5,8,14-trione](/img/structure/B14478598.png)
